5-(4-tert-Butylphenyl)-4-(4-isopropylphenyl)-1,2,4-triazole-3-thiol
Overview
Description
5-(4-tert-Butylphenyl)-4-(4-isopropylphenyl)-1,2,4-triazole-3-thiol is a chemical compound used for proteomics research .
Synthesis Analysis
The synthesis of this compound is not widely documented. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .Scientific Research Applications
Synthesis and Structural Analysis
The compound serves as a cornerstone in synthesizing new derivatives with potential biological activities. Aksyonova-Seliuk, Panasenko, and Knysh (2018) synthesized 10 new compounds from derivatives of 4-amino-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazoles-3-thiol, exploring their chemical structure and potential for further biological studies. The research highlighted the compound's role in developing new substances with low toxicity, hinting at its potential in drug discovery and other areas requiring bioactive compounds with minimized adverse effects (Aksyonova-Seliuk et al., 2018).
Antimicrobial Applications
Joshi, Dhalani, Bhatt, and Kapadiya (2021) explored the compound's efficacy as a precursor in synthesizing fused 1,2,4-triazoles with significant antibacterial and antifungal properties. This application is critical in addressing the growing concern of antibiotic resistance, showcasing the compound's utility in developing new antimicrobial agents (Joshi et al., 2021).
Corrosion Inhibition
The compound's derivatives have been studied for their corrosion inhibition properties, particularly in protecting metals against corrosion in acidic media. Gece and Bilgiç (2012) found that derivatives containing the methylthiophenyl moiety, similar in structure to the core compound, effectively inhibit zinc corrosion, offering insights into designing corrosion inhibitors for industrial applications (Gece & Bilgiç, 2012).
Material Science and OLED Fabrication
In material science, particularly in the fabrication of organic light-emitting diodes (OLEDs), the compound's derivatives have shown promise. Research on heteroleptic Ir(III) complexes with related structural motifs demonstrates the potential of such compounds in developing efficient and durable OLED materials, highlighting the compound's relevance in advanced electronic and photonic technologies (Chih‐Hao Chang et al., 2013).
properties
IUPAC Name |
3-(4-tert-butylphenyl)-4-(4-propan-2-ylphenyl)-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3S/c1-14(2)15-8-12-18(13-9-15)24-19(22-23-20(24)25)16-6-10-17(11-7-16)21(3,4)5/h6-14H,1-5H3,(H,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYGCLSOJGJMDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372043 | |
Record name | 5-(4-tert-Butylphenyl)-4-[4-(propan-2-yl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
261761-26-6 | |
Record name | 5-(4-tert-Butylphenyl)-4-[4-(propan-2-yl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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